1,3-O-(S)-Benzylidene-D-arabitol

Catalog No.
S891649
CAS No.
80924-06-7
M.F
C12H16O5
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-O-(S)-Benzylidene-D-arabitol

CAS Number

80924-06-7

Product Name

1,3-O-(S)-Benzylidene-D-arabitol

IUPAC Name

(1R)-1-[(2S,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12+/m1/s1

InChI Key

IENSYSQTQGXKIV-KKOKHZNYSA-N

SMILES

Array

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O

Isomeric SMILES

C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2)[C@@H](CO)O)O

The exact mass of the compound 1,3-O-Benzylidene-D-arabitol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-O-(S)-Benzylidene-D-arabitol (CAS 80924-06-7) is a highly regioselectively protected chiral polyol essential for the synthesis of complex carbohydrates, sphingolipids, and asymmetric ligands. By selectively masking the C1 and C3 hydroxyl groups of D-arabitol, this building block locks the molecule into a rigid 1,3-dioxane chair conformation while leaving the C2, C4, and C5 positions available for downstream functionalization. For industrial and pharmaceutical procurement, it serves as a critical, scalable precursor for generating terminal epoxides and extending carbon chains. It functions as the foundational backbone for immunomodulatory glycolipids—such as α-GalCer analogs like OCH—and specialized chiral catalysts, offering a process-ready alternative to unprotected sugars [1].

Substituting 1,3-O-(S)-benzylidene-D-arabitol with unprotected D-arabitol or alternative acetal protections (such as 1,2:4,5-di-O-isopropylidene-D-arabitol) fundamentally disrupts synthetic viability. Unprotected D-arabitol lacks regiocontrol, leading to complex mixtures of poly-functionalized isomers that require costly chromatographic separation. Conversely, standard di-acetonide protections block the terminal C5 position, preventing the formation of the critical 4,5-anhydro (epoxide) intermediate necessary for carbon chain extension. The specific 1,3-benzylidene motif is strictly required to maintain a free C4-C5 diol for selective primary tosylation and subsequent stereospecific alkylation, making it an irreplaceable procurement target for sphingolipid and chiral ligand manufacturing[1].

Regioselective Terminal Epoxide Formation

The synthesis of truncated sphingosine bases requires precise functionalization at the terminal carbons. Utilizing 1,3-O-(S)-benzylidene-D-arabitol allows for the direct, selective tosylation of the C5 hydroxyl group, which upon treatment with base yields the 4,5-anhydro-1,3-O-benzylidene-D-arabitol (epoxide) in 91% yield. In contrast, standard di-acetonide protections completely block the C5 position, and unprotected D-arabitol yields a statistically distributed mixture of tosylates that cannot be directly converted to the desired epoxide without extensive yield loss[1].

Evidence DimensionYield of selectively functionalized C4-C5 terminal epoxide
Target Compound Data91% yield of 4,5-anhydro epoxide via selective C5-tosylation
Comparator Or BaselineDi-O-isopropylidene-D-arabitol (0% yield, C5 blocked) / Unprotected D-arabitol (<30% yield due to poor regioselectivity)
Quantified DifferenceEnables >90% yield of the critical terminal epoxide, overcoming the fundamental structural block of standard acetonides.
ConditionsTosylation (TsCl, Et3N, Bu2SnO) followed by epoxidation (t-BuOK in THF).

Procuring the 1,3-benzylidene protected form eliminates multi-step protection/deprotection sequences, directly enabling high-yield chain extension for lipid synthesis.

Diastereoselective Chain Extension via Conformation Locking

The rigid 1,3-dioxane ring formed by the benzylidene protection is critical for stereocontrol during downstream carbon-carbon bond formation. When the 4,5-epoxide derived from 1,3-O-(S)-benzylidene-D-arabitol is subjected to direct n-butylation using an organocopper lithium reagent, the reaction proceeds with extreme diastereoselectivity, affording the extended carbon chain (1,3-O-benzylidene-1,2,3,4-nonanetetrol) in 98% yield as a single stereoisomer. Acyclic or flexibly protected arabitol derivatives fail to provide the necessary steric hindrance, resulting in diastereomeric mixtures that compromise the biological activity of the final glycolipid [1].

Evidence DimensionDiastereomeric purity and yield during organocuprate alkylation
Target Compound Data98% yield as a single stereoisomer
Comparator Or BaselineAcyclic/flexible protected arabitol epoxides (yield mixed diastereomers)
Quantified DifferenceProvides near-quantitative stereocontrol (98% single product) compared to the mixed isomers of flexible baselines.
ConditionsOrganocopper lithium reagent addition in THF at -40 to -20 °C.

High stereocontrol is mandatory for pharmaceutical APIs; this compound prevents the need for costly chiral resolution steps.

Processability and Solid-State Purification

For industrial procurement, the physical state of a building block heavily influences process mass intensity (PMI). 1,3-O-(S)-benzylidene-D-arabitol forms a highly stable, solid crystalline mass that can be purified via simple trituration (e.g., with diethyl ether and water neutralization). In contrast, many alternative arabitol acetals (such as acetonides) are viscous oils or syrups that require high-volume silica gel chromatography for purification. This solid-state advantage significantly lowers solvent consumption and labor costs during multi-kilogram scale-up [1].

Evidence DimensionPurification methodology and physical state
Target Compound DataSolid crystalline mass, purifiable by direct trituration
Comparator Or BaselineAcetonide-protected arabitols (viscous syrups requiring chromatography)
Quantified DifferenceEliminates the need for chromatographic purification at the primary protection step.
ConditionsBulk synthesis via benzaldehyde and HCl gas at room temperature.

Solid-state processability drastically reduces solvent waste and manufacturing time, making it the superior choice for scalable procurement.

Synthesis of Th2-Biasing Immunomodulatory Glycolipids (e.g., OCH)

Driven by its ability to form the terminal 4,5-epoxide and stereoselectively extend the carbon chain, this compound is the premier starting material for synthesizing truncated α-GalCer analogs. These compounds are critical therapeutic candidates for Th1-mediated autoimmune diseases, where precise stereocontrol of the sphingosine base is required [1].

Manufacturing of Chiral Phosphine Ligands for Asymmetric Catalysis

The rigid, stereodefined 1,3-dioxane core and scalable crystalline nature allow for the efficient synthesis of chiral bisphosphine ligands. The available C4/C5 positions can be converted into phosphine-bearing stereocenters with high fidelity, avoiding the isomer mixtures common with flexible acyclic precursors [1].

Development of Complex Nucleoside Analogs

The selectively protected C1-C3 positions allow the C4-C5 diol to be cleaved or modified to form highly specific, stereopure functionalized tetrahydrofuran rings. This serves as a robust, scalable scaffold for novel antiviral or antineoplastic nucleosides that cannot be efficiently synthesized from fully unprotected sugar alcohols [1].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

240.09977361 Da

Monoisotopic Mass

240.09977361 Da

Heavy Atom Count

17

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

70831-50-4

Dates

Last modified: 04-14-2024

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